molecular formula C17H16N4O B5100146 N-amino-N'-(2-methoxyphenyl)quinoline-2-carboximidamide

N-amino-N'-(2-methoxyphenyl)quinoline-2-carboximidamide

Cat. No.: B5100146
M. Wt: 292.33 g/mol
InChI Key: DLCVRBDTSPKCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features an amino group and a methoxyphenyl group attached to the quinoline core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide typically involves multi-step organic reactions. One common method is the reduction of Schiff bases, which are formed by the condensation of aniline derivatives with aldehydes or ketones . The reduction can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed for the efficient synthesis of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.

Scientific Research Applications

N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-amino-N’-(2-methoxyphenyl)quinoline-2-carboximidamide is unique due to its specific substitution pattern on the quinoline core. The presence of both amino and methoxy groups enhances its reactivity and potential for diverse chemical transformations. Additionally, its structural features contribute to its potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-amino-N'-(2-methoxyphenyl)quinoline-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-22-16-9-5-4-8-14(16)20-17(21-18)15-11-10-12-6-2-3-7-13(12)19-15/h2-11H,18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCVRBDTSPKCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C(C2=NC3=CC=CC=C3C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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